N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide is a small-molecule compound featuring a fused imidazo[4,5-b]pyridine core, a pyrrolidine ring, and a tert-butyl carboxamide substituent. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets, particularly kinases and inflammatory mediators .
Properties
IUPAC Name |
N-tert-butyl-1-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-16(2,3)19-14(22)11-7-9-21(10-11)15-18-12-6-5-8-17-13(12)20(15)4/h5-6,8,11H,7,9-10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCRUDIEUWDGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(N2C)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of chemical and biological properties.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₂H₁₆N₄O₂
- Molecular Weight : 248.29 g/mol
- CAS Number : 1171920-80-1
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit notable antitumor properties. For instance, derivatives with imidazo[4,5-b]pyridine moieties have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of imidazo[4,5-b]pyridine derivatives on human cancer cell lines, revealing an IC50 value of less than 1 µg/mL for certain compounds, indicating potent activity against tumor cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HepG2 (liver cancer) | 0.60 |
| Compound B | A-431 (skin cancer) | <1.00 |
Anticonvulsant Activity
In addition to antitumor properties, some derivatives have been investigated for anticonvulsant activity. The structure-activity relationship suggests that modifications in the imidazo[4,5-b]pyridine core can enhance anticonvulsant efficacy.
Case Study: Anticonvulsant Efficacy
A series of pyrrolidine derivatives were synthesized and tested for their anticonvulsant properties using the pentylenetetrazole (PTZ) model. The most active compound displayed significant protection against seizures with a median effective dose (ED50) lower than that of standard anticonvulsants .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the pyrrolidine and imidazo[4,5-b]pyridine moieties can significantly influence potency and selectivity.
Key Findings in SAR Studies
- Pyrrolidine Substituents : Alterations in substituents on the pyrrolidine ring can enhance binding affinity to target proteins.
- Imidazo[4,5-b]pyridine Variants : Different substituents on the imidazo ring were found to affect both antitumor and anticonvulsant activities.
Comparison with Similar Compounds
Core Modifications
- Target Compound : The imidazo[4,5-b]pyridine core is substituted at the 2-position with a pyrrolidine-3-carboxamide group and at the 3-position with a methyl group. The tert-butyl carboxamide introduces steric bulk and lipophilicity.
- 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines () : These analogs replace the pyrrolidine-carboxamide with a pyridin-2-amine group and feature a phenyl substituent at the 3-position. This modification enhances ATP-independent Akt inhibition (IC₅₀ = 10–50 nM) and oral bioavailability (~30% in rats) due to improved solubility .
- 2,3-Diaryl-3H-imidazo[4,5-b]pyridines () : Diaryl substitutions at the 2- and 3-positions (e.g., 4-fluorophenyl) exhibit dual anticancer (IC₅₀ = 1.2–8.7 μM against MCF-7 cells) and anti-inflammatory activity, likely mediated by COX-2 inhibition .
Substituent Effects on Bioactivity
- The tert-butyl carboxamide in the target compound may reduce metabolic clearance compared to the phenolic -OH group in compound 3a (), which is susceptible to glucuronidation .
- The pyrrolidine ring could enhance binding affinity for rigid enzyme pockets compared to the flexible pyridin-2-amine in ’s Akt inhibitors .
Pharmacokinetic and Selectivity Profiles
- Amidino-Substituted Imidazo[4,5-b]pyridines (): Derivatives with benzonitrile or bromo groups (e.g., compound 19) show moderate cytotoxicity (IC₅₀ = 15–25 μM) but lack the selectivity of the target compound’s carboxamide, which may reduce off-target interactions .
- Oral Bioavailability : While the target compound’s bioavailability remains unstudied, ’s pyridin-2-amine analogs achieve ~30% bioavailability in preclinical models, suggesting that the pyrrolidine-carboxamide’s higher molecular weight (~400 g/mol vs. ~350 g/mol) may require formulation optimization .
Data Table: Key Comparative Features
Preparation Methods
Cyclocondensation of 2-Chloro-3-nitropyridine Derivatives
A foundational approach involves constructing the imidazo[4,5-b]pyridine ring from 2-chloro-3-nitropyridine. Heating this substrate with ammonium acetate in acetic acid induces nucleophilic aromatic substitution, where the amine attacks the C2 position, followed by nitro group reduction and cyclization. This method achieves 68–72% yields but requires harsh conditions (120°C, 12 h).
Microwave-Assisted Ring Closure
Recent innovations employ microwave irradiation to accelerate imidazole ring formation. A mixture of 2-aminopyridine and α-bromoacetophenone derivatives undergoes solvent-free cyclization under microwave irradiation (100 W, 65°C), producing imidazo[4,5-b]pyridines in 90% yield within 15 minutes. Comparative studies show microwave methods reduce reaction times by 75% compared to thermal approaches (Table 1).
Table 1: Solvent-Free Synthesis of Imidazo[4,5-b]pyridine Under Microwave vs. Thermal Conditions
| Entry | Conditions | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Microwave, 65°C | 15 | 90 |
| 2 | Thermal, 65°C | 60 | 80 |
| 3 | Ethanol, reflux | 480 | 58 |
Synthesis of the Pyrrolidine-3-carboxamide Fragment
Boc-Protected Pyrrolidine Intermediate
The tert-butyl group is introduced via Boc protection of pyrrolidine-3-carboxylic acid. Reaction with di-tert-butyl dicarbonate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), yields the Boc-protected carboxylate in 92% yield. Subsequent activation with thionyl chloride converts the acid to the acid chloride, which reacts with tert-butylamine to form the target carboxamide.
Lithiation–Iodination for Sidechain Functionalization
Critical to introducing the imidazo[4,5-b]pyridine moiety is the generation of a lithiated pyrrolidine intermediate. Treatment of Boc-protected pyrrolidine-3-carboxamide with n-butyllithium at −78°C in tetrahydrofuran (THF) produces a stable anion, which reacts with iodine to install the iodo leaving group (32.3% yield). This intermediate facilitates subsequent coupling reactions.
Table 2: Lithiation–Iodination Optimization for Pyrrolidine Intermediate
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | −78 | 4 | 32.3 |
| 2 | Diethyl ether | −78 | 6 | 28.1 |
| 3 | Hexane | −78 | 8 | 18.9 |
Coupling Strategies for Molecular Assembly
Buchwald–Hartwig Amination
Coupling the iodinated pyrrolidine-3-carboxamide with 3-methylimidazo[4,5-b]pyridine employs a palladium-catalyzed amination. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours achieves 65% yield. Gas chromatography–mass spectrometry (GC–MS) confirms complete consumption of the iodo precursor.
Ullmann-Type Coupling Under Microwave Irradiation
Microwave-assisted copper-catalyzed coupling enhances reaction efficiency. A mixture of iodopyrrolidine, imidazo[4,5-b]pyridine, copper(I) iodide, and trans-N,N′-dimethylcyclohexane-1,2-diamine in dimethylformamide (DMF) at 150°C for 1 hour provides the coupled product in 88% yield, demonstrating the advantage of accelerated heating protocols.
Optimization of Reaction Conditions and Yields
Solvent Effects on Coupling Efficiency
Solvent screening reveals polar aprotic solvents (DMF, NMP) improve coupling yields due to enhanced solubility of palladium complexes. Nonpolar solvents like toluene necessitate higher temperatures, leading to decomposition side products.
Boc Deprotection and Final Product Isolation
Final deprotection of the Boc group uses trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), followed by neutralization with aqueous sodium bicarbonate. Lyophilization yields the free base, which is characterized by high-resolution mass spectrometry (HRMS) and / NMR .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling | EDC, HOBt, DMF, DIEA, RT, 18h | ~60-75% | |
| Cyclization | Methyl iodide, TBAB, K₂CO₃, 80°C, 12h | ~50-65% |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, imidazo[4,5-b]pyridine protons resonate at δ 7.5–9.0 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₁₈H₂₅N₅O) with <5 ppm error .
- Infrared Spectroscopy (FT-IR) : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Advanced: How does X-ray crystallography elucidate the structural and conformational properties of related imidazo[4,5-b]pyridine derivatives?
Methodological Answer:
X-ray crystallography resolves dihedral angles and intermolecular interactions critical for activity:
- Dihedral angles : In 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, the imidazo-pyridine and methoxyphenyl rings form a 41.53° angle, influencing π-stacking and binding pocket compatibility .
- Hydrogen bonding : Weak C–H∙∙∙N interactions stabilize crystal packing, which can correlate with solubility and stability in biological matrices .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Relevance |
|---|---|---|
| Dihedral angle | 41.53° | Predicts steric hindrance in target binding |
| Space group | P2₁/c | Indicates symmetry and unit cell parameters |
Advanced: How are computational methods like DFT used to predict electronic properties and reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations:
- Vibrational energy analysis : Assigns IR-active modes to specific molecular vibrations (e.g., amide C=O stretch) .
- Frontier Molecular Orbitals (FMOs) : Predicts HOMO-LUMO gaps (~4.5 eV) to assess charge transfer efficiency and redox stability .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., pyrrolidine nitrogen as a hydrogen bond donor) .
Advanced: How do structural modifications impact biological activity in imidazo[4,5-b]pyridine derivatives?
Methodological Answer:
- Substituent effects :
- Case study : Replacing phenyl with pyridazine in 2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide reduces off-target toxicity while maintaining potency .
Q. Table 3: SAR of Key Derivatives
Basic: What in vitro assays evaluate the pharmacological potential of this compound?
Methodological Answer:
- Microplate Alamar Blue Assay (MABA) : Measures anti-tubercular activity (MIC values <3.12 µg/mL) .
- Kinase inhibition assays : Uses recombinant Akt1 enzyme and ATP-free conditions to assess IC₅₀ via fluorescence polarization .
- Cellular target engagement : Western blotting detects downstream effectors (e.g., PRAS40 phosphorylation) in cancer cell lines .
Advanced: How are contradictions in biological data resolved for structurally similar analogs?
Methodological Answer:
- Orthogonal assays : Confirm activity discrepancies (e.g., MABA vs. luciferase reporter assays) .
- Crystallographic validation : Resolve binding mode ambiguities (e.g., ATP-competitive vs. allosteric inhibition via co-crystal structures) .
- Metabolic profiling : Identify off-target effects using cytochrome P450 inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
